molecular formula C7H4N4O4 B2499222 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1260384-10-8

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B2499222
CAS RN: 1260384-10-8
M. Wt: 208.133
InChI Key: IKRZBWRXRGSIBG-UHFFFAOYSA-N
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Description

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1260384-10-8 . It has a molecular weight of 208.13 . This compound is used in the field of medicinal chemistry, particularly in the synthesis of kinase inhibitors .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, involves scaffold hopping and computer-aided drug design . Another method involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The pyrazolo portion of the 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid molecule is suitable as a hydrogen bond center . Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .

Mechanism of Action

While the specific mechanism of action for 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is not mentioned in the retrieved papers, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family, associated with the proliferation and differentiation of cells .

Future Directions

The future directions for research on 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid could include further exploration of its potential as a TRK inhibitor , as well as its potential applications in other areas of medicinal chemistry. Further studies could also explore its physical and chemical properties in more detail.

properties

IUPAC Name

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-7(13)5-4-1-3(11(14)15)2-8-6(4)10-9-5/h1-2H,(H,12,13)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZBWRXRGSIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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